molecular formula C8H5Br B014332 1-Bromo-4-ethynylbenzene CAS No. 766-96-1

1-Bromo-4-ethynylbenzene

Cat. No.: B014332
CAS No.: 766-96-1
M. Wt: 181.03 g/mol
InChI Key: LTLVZQZDXQWLHU-UHFFFAOYSA-N
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Description

1-Bromo-4-ethynylbenzene is an organic compound with the molecular formula C8H5Br. It is a derivative of benzene, where a bromine atom and an ethynyl group are substituted at the para positions. This compound is known for its applications in organic synthesis and material science due to its unique structural properties.

Mechanism of Action

Target of Action

1-Bromo-4-ethynylbenzene, also known as 4-bromophenylacetylene, is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is an important organic synthesis intermediate . .

Mode of Action

The compound contains an alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing azide groups . This reaction is part of a larger class of reactions known as “click chemistry”, which are characterized by their efficiency and versatility in forming carbon-heteroatom bonds .

Biochemical Pathways

It is known to be used in the synthesis of various organic compounds, suggesting that it may play a role in multiple biochemical pathways .

Pharmacokinetics

Given its use as a biochemical reagent, it is likely that these properties would be influenced by factors such as the compound’s chemical structure, the route of administration, and the physiological characteristics of the organism in which it is used .

Result of Action

As a biochemical reagent, it is likely to be involved in the synthesis of various organic compounds, potentially influencing a range of cellular processes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is recommended to be stored in a dry, cool, and well-ventilated place . Furthermore, it is soluble in chloroform, diethyl ether, and ethanol, suggesting that its action may be influenced by the presence of these solvents .

Preparation Methods

1-Bromo-4-ethynylbenzene can be synthesized through various methods. One common synthetic route involves the bromination of 4-ethynylbenzene. The reaction typically employs bromine or a bromine-containing reagent under controlled conditions to ensure selective substitution at the para position. Another method involves the Sonogashira coupling reaction, where 4-bromoiodobenzene is reacted with acetylene in the presence of a palladium catalyst and a copper co-catalyst.

Industrial production of this compound often follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-Bromo-4-ethynylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Coupling Reactions: The ethynyl group can participate in coupling reactions, such as the Sonogashira coupling, to form more complex structures.

    Oxidation and Reduction: The ethynyl group can be oxidized to form carbonyl compounds or reduced to form alkenes or alkanes.

Common reagents used in these reactions include palladium catalysts, copper co-catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-4-ethynylbenzene has a wide range of applications in scientific research:

    Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.

    Material Science: It is employed in the preparation of polymers and advanced materials with unique electronic and optical properties.

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Biological Research: It is used in the study of enzyme mechanisms and protein interactions.

Comparison with Similar Compounds

1-Bromo-4-ethynylbenzene can be compared with other similar compounds, such as:

    1-Chloro-4-ethynylbenzene: Similar structure but with a chlorine atom instead of bromine.

    4-Ethynyltoluene: Contains a methyl group instead of a bromine atom.

    4-Ethynylanisole: Contains a methoxy group instead of a bromine atom.

The uniqueness of this compound lies in its combination of a bromine atom and an ethynyl group, which provides distinct reactivity and applications in various fields.

Properties

IUPAC Name

1-bromo-4-ethynylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br/c1-2-7-3-5-8(9)6-4-7/h1,3-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTLVZQZDXQWLHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20227419
Record name Benzene, 1-bromo-4-ethynyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20227419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

766-96-1
Record name Benzene, 1-bromo-4-ethynyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000766961
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-bromo-4-ethynyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20227419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Bromo-4-ethynylbenzene
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Synthesis routes and methods I

Procedure details

Initially, 4-bromoacetophenone (3) can be treated with powdered phosphorous pentachloride to produce 1-(4-bromophenyl)-1-chloroethylene (4). Compound 4 was then treated with potassium hydroxide to produce 4-bromophenylacetylene (5) at a 60% yield. Treatment of compound 5 with ethyl magnesium bromide was followed by reaction with chlorotrimethylsilane. The resulting product (4-bromophenylethynyl) trimethylsilane (6) was recovered with a 90% yield. Compound 6 was then treated with ethyl magnesium bromide, followed by reaction with carbon dioxide to produce (4-carboxyphenylethynyl) trimethylsilane (7) in 89% yield. Compound 7 was then deprotected using KOH in methanol to form 4-ethynylbenzoic acid (8) in 96% yield. Compound 8 is a useful building block for forming a variety of molecular switches in accordance with the present invention, and was used in forming molecular switches of the following examples.
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Synthesis routes and methods II

Procedure details

To a solution of zinc bromide (9.0 g, 40 mmol) in anhydrous THF (100 mL) at room temperature under a nitrogen atmosphere was added a solution of ethynyl magnesium bromide (0.5 M in THF, 60 mL, 30 mmol). After 5 minutes 4-bromo-iodobenzene was added (5.64 g, 20 mmol) followed by tetrakis triphenyl phosphine palladium (0) (1.15 g, 1.0 mmol). The reaction was stirred at room temperature for 18 hours. The reaction mixture was poured into brine and extracted with ether (4×100 mL). The ether layer was washed with brine, dried over anhydrous MgSO4, filtered and concentrated in vacuo. The residue was purified by flash chromatography with hexanes to give the title compound as a yellow solid. 1H NMR (CDCl3, 500 MHz): δ 7.51 (d, J=8.5 Hz, 2H), 7.4 (d, J=8.5 Hz, 1H), 3.16 (s, 1H).
Quantity
0 (± 1) mol
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reactant
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[Compound]
Name
tetrakis triphenyl phosphine palladium (0)
Quantity
1.15 g
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reactant
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Name
brine
Quantity
0 (± 1) mol
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solvent
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Name
ethynyl magnesium bromide
Quantity
60 mL
Type
reactant
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Quantity
100 mL
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solvent
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Quantity
9 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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